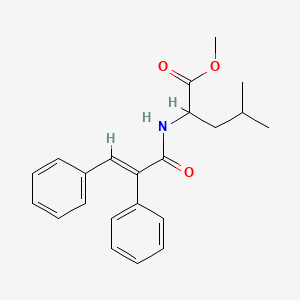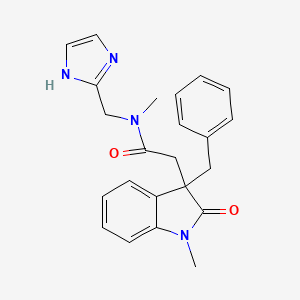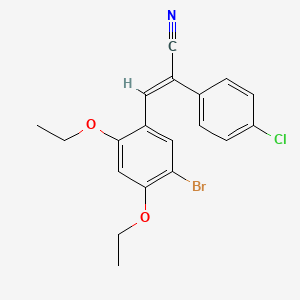![molecular formula C19H22NO2P B5365058 1-[(diphenylphosphoryl)acetyl]piperidine](/img/structure/B5365058.png)
1-[(diphenylphosphoryl)acetyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Diphenylphosphoryl)acetyl]piperidine, commonly known as DAPP, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. DAPP has shown promising results in the treatment of Alzheimer's disease, a neurodegenerative disorder that affects millions of people worldwide.
Mécanisme D'action
DAPP works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. By inhibiting this enzyme, DAPP increases the levels of acetylcholine in the brain, which leads to improved cognitive function and memory. Additionally, DAPP has been shown to have neuroprotective effects, preventing the death of neurons in the brain.
Biochemical and Physiological Effects
DAPP has been shown to have several biochemical and physiological effects. Studies have shown that DAPP can increase the levels of acetylcholine in the brain, leading to improvements in cognitive function and memory. Additionally, DAPP has been shown to have neuroprotective effects, preventing the death of neurons in the brain. DAPP has also been shown to have anti-inflammatory effects, reducing inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
DAPP has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the role of acetylcholine in the brain. Additionally, DAPP has been shown to have neuroprotective effects, making it a useful tool for studying neurodegenerative disorders. However, DAPP has limitations in lab experiments. It is a toxic compound and must be handled with care. Additionally, DAPP has poor solubility in water, making it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on DAPP. One area of research is the development of more potent and selective inhibitors of acetylcholinesterase. Additionally, research could focus on the use of DAPP in combination with other drugs for the treatment of Alzheimer's disease. Another area of research is the development of new methods for administering DAPP, such as through the use of nanoparticles. Finally, research could focus on the use of DAPP in the treatment of other neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of DAPP involves the reaction between diphenylphosphoryl chloride and piperidine in the presence of a base such as triethylamine. The reaction yields DAPP as a white crystalline solid with a high purity of over 99%. The synthesis of DAPP is relatively simple and can be carried out in a laboratory setting with ease.
Applications De Recherche Scientifique
DAPP has been extensively studied for its potential therapeutic applications in Alzheimer's disease. Studies have shown that DAPP can inhibit acetylcholinesterase activity, leading to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been linked to improvements in cognitive function and memory. Additionally, DAPP has been shown to have neuroprotective effects, preventing the death of neurons in the brain.
Propriétés
IUPAC Name |
2-diphenylphosphoryl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22NO2P/c21-19(20-14-8-3-9-15-20)16-23(22,17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13H,3,8-9,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAYSTNAUYJKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365011.png)
![4-(4-allyl-1-piperazinyl)-2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5365017.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5365023.png)
![1-[(3,4-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5365029.png)
![7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5365036.png)
![2-{[(1,1-dioxido-2,5-dihydro-3-thienyl)methyl]thio}-1H-benzimidazole](/img/structure/B5365043.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]acrylonitrile](/img/structure/B5365047.png)


![2-[(2-fluorophenyl)hydrazono]-3-imino-3-(4-morpholinyl)propanenitrile](/img/structure/B5365067.png)
![N-{3-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-oxopropyl}acetamide](/img/structure/B5365075.png)

![N'-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylsulfamide](/img/structure/B5365085.png)
